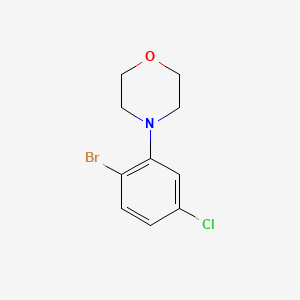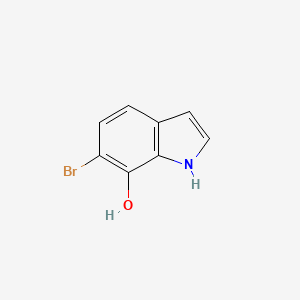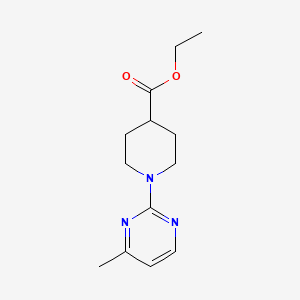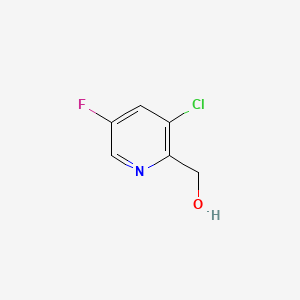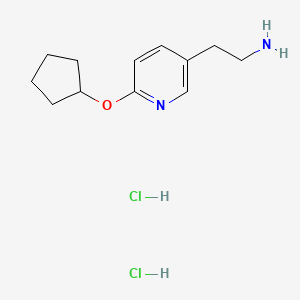
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyloxy group attached to a pyridine ring, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced to the pyridine ring through an etherification reaction. This step requires the use of cyclopentanol and a suitable base, such as sodium hydride, under reflux conditions.
Attachment of the Ethanamine Group: The ethanamine group is then attached to the pyridine ring through a nucleophilic substitution reaction. This step typically involves the use of ethylene diamine and a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, suitable solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products.
科学研究应用
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 2-(6-(Methoxy)pyridin-3-yl)ethanamine dihydrochloride
- 2-(6-(Ethoxy)pyridin-3-yl)ethanamine dihydrochloride
- 2-(6-(Propoxy)pyridin-3-yl)ethanamine dihydrochloride
Uniqueness
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
2-(6-cyclopentyloxypyridin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-8-7-10-5-6-12(14-9-10)15-11-3-1-2-4-11;;/h5-6,9,11H,1-4,7-8,13H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAWEODNKSBAQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
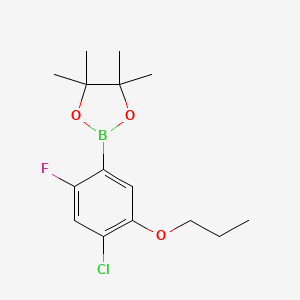
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B577365.png)
![2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B577366.png)
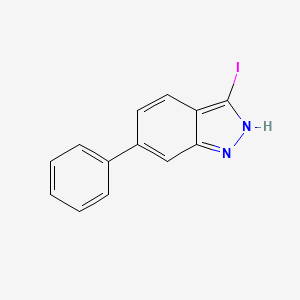
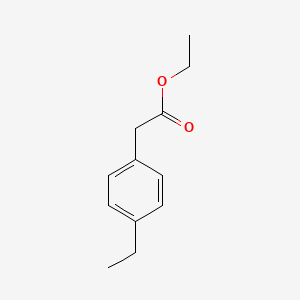
![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)
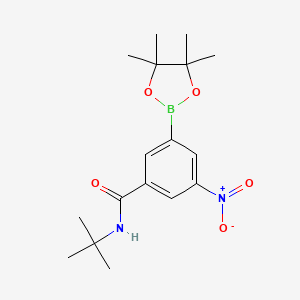
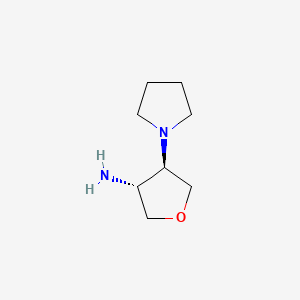
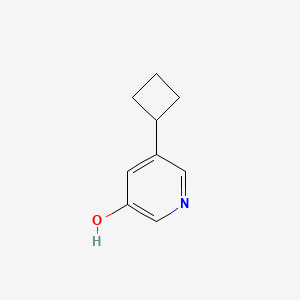
![3-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B577378.png)
